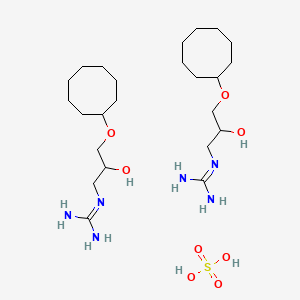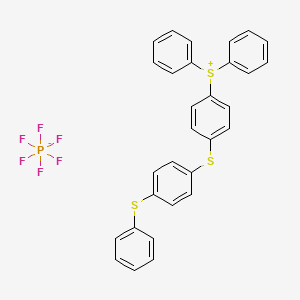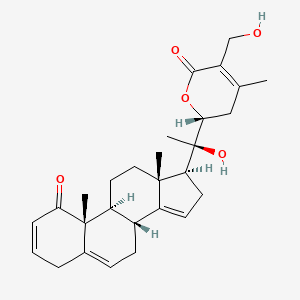
Withacoagulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Withacoagulin is a bioactive compound isolated from the plant Withania coagulans, commonly known as Rishyagandha. This plant belongs to the Solanaceae family and is widely used in traditional medicine for its therapeutic properties. This compound is known for its potential medicinal benefits, including anti-inflammatory, cardioprotective, and hepatoprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of withacoagulin involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes:
Extraction: The fruits are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The key steps include:
Cultivation: Large-scale cultivation of Withania coagulans plants.
Harvesting: Harvesting the fruits at the optimal time for maximum withanolide content.
Processing: Using industrial-scale extraction and purification techniques to produce this compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: Withacoagulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Withacoagulin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cardiovascular diseases, and liver disorders.
Industry: Utilized in the development of natural health products and supplements
Mécanisme D'action
Withacoagulin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cardioprotective: Modulates signaling pathways involved in cardiac function and protection.
Hepatoprotective: Enhances antioxidant defenses and reduces oxidative stress in liver cells
Comparaison Avec Des Composés Similaires
Withacoagulin is unique among withanolides due to its specific structure and bioactivity. Similar compounds include:
Withanolide A: Known for its anti-cancer and anti-inflammatory properties.
Withaferin A: Exhibits strong anti-tumor and anti-inflammatory effects.
Withanolide D: Studied for its neuroprotective and anti-inflammatory activities
This compound stands out due to its distinct combination of cardioprotective, hepatoprotective, and anti-inflammatory effects, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
601479-14-5 |
|---|---|
Formule moléculaire |
C28H36O5 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-1-[(8R,9S,10R,13R,17S)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O5/c1-16-14-24(33-25(31)19(16)15-29)28(4,32)22-11-10-20-18-9-8-17-6-5-7-23(30)27(17,3)21(18)12-13-26(20,22)2/h5,7-8,10,18,21-22,24,29,32H,6,9,11-15H2,1-4H3/t18-,21-,22-,24+,26-,27-,28+/m0/s1 |
Clé InChI |
ZKTNOURYQAESEW-ZOKBQHMGSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)(C2CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


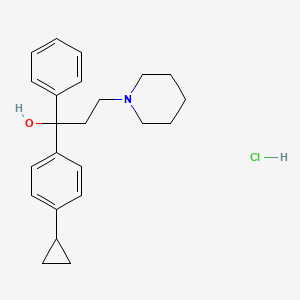
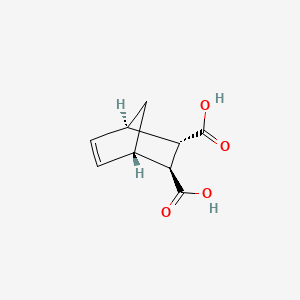

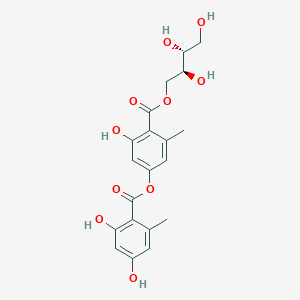

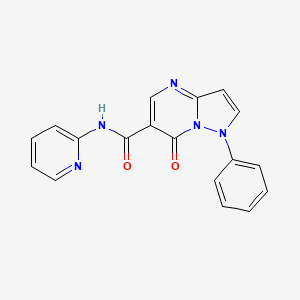




![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
